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Compound of Interest

Compound Name: 3-(Cycloheptyloxy)azetidine

Cat. No.: B15270352

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, and synthetic approaches for 3-(Cycloheptyloxy)azetidine. Due to the
limited availability of data for this specific molecule, this guide leverages information on
analogous 3-substituted azetidine derivatives to present a thorough and scientifically grounded
resource.

Chemical Structure and Stereochemistry

3-(Cycloheptyloxy)azetidine is a saturated heterocyclic compound featuring a four-membered
azetidine ring substituted at the 3-position with a cycloheptyloxy group.

Core Structure

The foundational structure consists of an azetidine ring, a nitrogen-containing heterocycle
known for its significant ring strain, which influences its chemical reactivity. This ring is
connected via an ether linkage at its 3-position to a seven-membered cycloheptyl ring.

Stereochemistry

The primary point of stereochemical interest in 3-(Cycloheptyloxy)azetidine arises from the
potential chirality at two centers:
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e C3 of the Azetidine Ring: The carbon atom of the azetidine ring bonded to the oxygen of the

cycloheptyloxy group is a stereocenter.

e C1 of the Cycloheptyl Ring: The carbon atom of the cycloheptyl ring bonded to the ether
oxygen is also a stereocenter.

The presence of these two stereocenters means that 3-(Cycloheptyloxy)azetidine can exist
as a mixture of four possible sterecisomers: (R,R), (S,9), (R,S), and (S,R). These
stereoisomers are diastereomers of each other, with the (R,R) and (S,S) isomers being one
enantiomeric pair, and the (R,S) and (S,R) isomers forming another.
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Stereoisomers of 3-(Cycloheptyloxy)azetidine

Physicochemical Properties

Specific experimental data for 3-(Cycloheptyloxy)azetidine is not readily available. However,
based on structurally similar N-Boc protected 3-alkoxyazetidines, the following properties can
be estimated. The N-Boc (tert-butoxycarbonyl) group is a common protecting group in the
synthesis of such compounds.
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Estimated Value (for N-
Property Boc-3- Reference Compound(s)
(Cycloheptyloxy)azetidine)

Molecular Formula C16H29NO3
Molecular Weight 283.41 g/mol
Topological Polar Surface Area 38.3 A2 N-Boc-azetidine-3-carboxylic
(TPSA) ' acid
logP (Octanol-Water Partition 0535 General estimation for similar
Coefficient) o structures
0 (N-Boc protected) / 1 N-Boc-azetidine-3-carboxylic
Hydrogen Bond Donors )
(deprotected) acid
N-Boc-azetidine-3-carboxylic
Hydrogen Bond Acceptors 3 ]
acid
N-Boc-azetidine-3-carboxylic
Rotatable Bond Count 4

acid

Synthesis and Experimental Protocols

The synthesis of 3-(Cycloheptyloxy)azetidine can be logically approached via a Williamson
ether synthesis, a robust and widely used method for forming ethers. This would involve the
reaction of a 3-hydroxyazetidine derivative with a cycloheptyl halide or sulfonate. A common
strategy in azetidine chemistry is to use an N-protected starting material, such as N-Boc-3-
hydroxyazetidine, to prevent side reactions involving the nitrogen atom.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below:
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Step 1: Williamson Ether Synthesis

C\I-BOC-S-hydroxyazetidine) (Cycloheptyl bromide)

NaH, THF

(N-Boc-3-(cycloheptyloxy)azetidine)

ITFA or HCI in Dioxane

Step 2: De;;rotection

G—(Cycloheptyloxy)azetidine)
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 To cite this document: BenchChem. [An In-depth Technical Guide to 3-
(Cycloheptyloxy)azetidine: Structure, Stereochemistry, and Synthesis]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b15270352#3-
cycloheptyloxy-azetidine-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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